![molecular formula C17H16N2O3 B2888800 4-ethoxy-N-(2-oxoindolin-5-yl)benzamide CAS No. 921774-88-1](/img/structure/B2888800.png)
4-ethoxy-N-(2-oxoindolin-5-yl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of benzamides, which includes compounds like “4-ethoxy-N-(2-oxoindolin-5-yl)benzamide”, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of “this compound” can be identified using various analytical techniques such as Infrared Spectroscopy (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy .Chemical Reactions Analysis
Benzamides, including “this compound”, can be synthesized through direct condensation of benzoic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Scientific Research Applications
Ethoxybromination of Enamides : A study by Nocquet‐Thibault et al. (2013) in "Organic Letters" describes the use of (diacetoxyiodo)benzene with bromide salts in ethanol for the regioselective ethoxybromination of enamides, yielding α-bromo hemiaminals. This process allows for a broad range of transformations, highlighting the versatility of enamides in organic synthesis (Nocquet‐Thibault et al., 2013).
Sigma Receptor Scintigraphy in Breast Cancer : Caveliers et al. (2002) investigated N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) for visualizing primary breast tumors in humans. This study, published in the "Journal of Nuclear Medicine," demonstrates the potential of benzamides in imaging and diagnosing breast cancer (Caveliers et al., 2002).
Neurological Applications : Research by Kepe et al. (2006) in "Proceedings of the National Academy of Sciences of the United States of America" explored a molecular imaging probe, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, for quantifying serotonin 1A receptor densities in Alzheimer's disease patients. This study highlights the potential of benzamides in neurological research (Kepe et al., 2006).
Anticancer Activity : A study by Alafeefy et al. (2015) in the "European Journal of Medicinal Chemistry" discusses the development of novel N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)-benzamides with significant anticancer activity. This research provides insights into the therapeutic potential of benzamide derivatives in cancer treatment (Alafeefy et al., 2015).
Corrosion Inhibition : Ansari et al. (2015) in "Corrosion Science" explored Isatin-β-thiosemicarbzone derivatives as corrosion inhibitors for mild steel in acidic environments. This indicates the application of benzamide derivatives in material science, particularly in corrosion prevention (Ansari et al., 2015).
Oxidative Cyclization in Organic Synthesis : Rajeswaran and Srinivasan (1994) in "Synthesis" reported on the conversion of ethyl 1-benzenesulfonyl-2-bromomethyl-5-methoxyindole-3-carboxylate into benzcarbazoloquinones. This study demonstrates the role of benzamides in the synthesis of complex organic compounds (Rajeswaran & Srinivasan, 1994).
Future Directions
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they can have a variety of molecular and cellular effects .
properties
IUPAC Name |
4-ethoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-2-22-14-6-3-11(4-7-14)17(21)18-13-5-8-15-12(9-13)10-16(20)19-15/h3-9H,2,10H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEHGKPVHNFQPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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